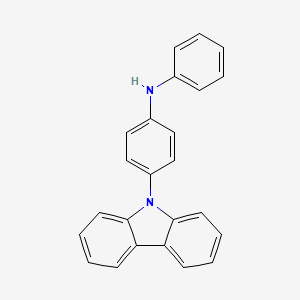

![molecular formula C12H10BrF3N2O2 B1589184 (2R)-3-溴-N-[4-氰基-3-(三氟甲基)苯基]-2-羟基-2-甲基丙酰胺 CAS No. 206193-17-1](/img/structure/B1589184.png)

(2R)-3-溴-N-[4-氰基-3-(三氟甲基)苯基]-2-羟基-2-甲基丙酰胺

描述

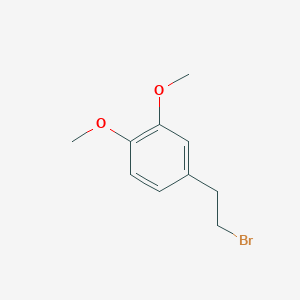

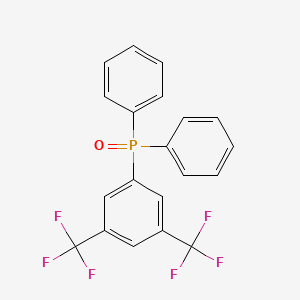

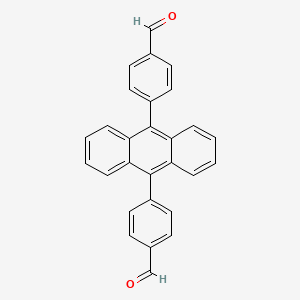

“(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide” is a chemical compound that belongs to the class of amides. It has a molecular formula of C12H10BrF3N2O2 and a molecular weight of 351.12 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 351.11900 . Unfortunately, the available resources do not provide information on its density, boiling point, melting point, or flash point .科学研究应用

对人白细胞弹性蛋白酶的抑制

Doucet等(1997年)对人白细胞弹性蛋白酶(HLE)的抑制研究探索了不对称C3取代的β-内酰胺的立体选择性合成和手性识别,突出了溴氟碳构型对酶抑制效率的重要性(Doucet et al., 1997)。

来氟米特活性代谢物类似物

Ghosh、Zheng和Uckun(1999年)对A77 1726(免疫抑制剂来氟米特的活性代谢物)类似物进行的研究讨论了具有抑制表皮生长因子受体(EGFR)潜力的化合物的合成和分子结构(Ghosh, Zheng, & Uckun, 1999)。

丙酮酸脱氢酶激酶抑制剂

Bebernitz等(2000年)描述了(R)-3,3,3-三氟-2-羟基-2-甲基丙酸的苯胺衍生物作为丙酮酸脱氢酶激酶(PDHK)抑制剂的优化,PDHK是代谢途径中的关键酶,突出了构效关系和潜在的治疗应用(Bebernitz et al., 2000)。

硫脲衍生物的抗病原活性

Limban、Marutescu和Chifiriuc(2011年)对新型硫脲衍生物的合成、光谱性质和抗病原活性进行了研究,考察了它们作为新型抗菌剂的潜力,对已知形成生物膜的细菌菌株具有显著作用(Limban, Marutescu, & Chifiriuc, 2011)。

量子力学和光谱研究

Chandralekha等(2019年)对N-[4-氰基-3-(三氟甲基)苯基]-3-[(4-氟苯基)磺酰基]-2-羟基-2-甲基丙酰胺(也称为比卡鲁胺)进行了量子力学、核磁共振和X射线衍射研究,详细阐述了它的电子特性和分子相互作用,可能有助于理解其生物活性的分子基础(Chandralekha et al., 2019)。

安全和危害

作用机制

Target of Action

Related compounds have been shown to interact with the androgen receptor . The androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

Similar compounds have been identified as full agonists in vitro, showing high binding affinity . This suggests that the compound might bind to its target receptor and induce a biological response.

Biochemical Pathways

Related compounds have been shown to suppress serum concentrations of lh and fsh , which are key hormones in the reproductive system. This could suggest that the compound affects the hypothalamic-pituitary-gonadal axis, a major part of the endocrine system.

Pharmacokinetics

Related compounds have been shown to have favorable pharmacokinetic properties . Pharmacokinetic studies of similar compounds have shown oral bioavailability and a moderate terminal half-life .

Result of Action

Related compounds have been shown to increase bone mineral density and lean mass but reduce fat mass in a dose-dependent manner . This suggests that the compound might have similar effects.

Action Environment

The broad application of related compounds arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might also exhibit stability and efficacy under a variety of environmental conditions.

属性

IUPAC Name |

(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrF3N2O2/c1-11(20,6-13)10(19)18-8-3-2-7(5-17)9(4-8)12(14,15)16/h2-4,20H,6H2,1H3,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZFXNCCDXABCT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440175 | |

| Record name | (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

CAS RN |

206193-17-1 | |

| Record name | (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

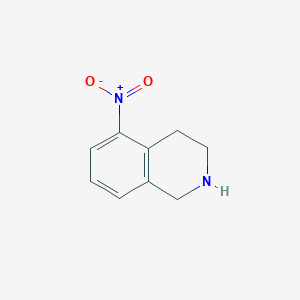

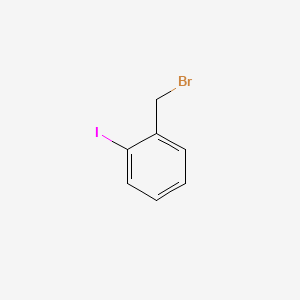

![3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1589122.png)